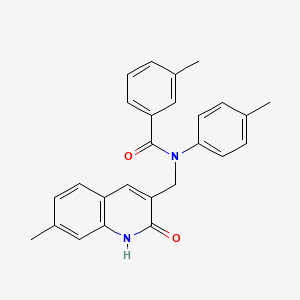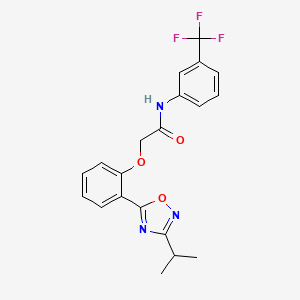
(E)-2-cyano-3-(8-methyl-2-(piperidin-1-yl)quinolin-3-yl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-cyano-3-(8-methyl-2-(piperidin-1-yl)quinolin-3-yl)acrylamide is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-3-(8-methyl-2-(piperidin-1-yl)quinolin-3-yl)acrylamide typically involves the condensation of 8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehyde with cyanoacrylamide. The reaction is usually carried out under reflux conditions in the presence of a suitable base such as potassium carbonate. The reaction mixture is heated to around 200°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. These methods also allow for better control over reaction conditions, leading to higher purity of the final product .
化学反应分析
Types of Reactions
(E)-2-cyano-3-(8-methyl-2-(piperidin-1-yl)quinolin-3-yl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, (E)-2-cyano-3-(8-methyl-2-(piperidin-1-yl)quinolin-3-yl)acrylamide is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound has been studied for its potential as an inhibitor of cholinesterases, enzymes that break down acetylcholine in the nervous system. Inhibition of these enzymes is a therapeutic strategy for treating neurodegenerative diseases such as Alzheimer’s disease .
Medicine
The compound’s potential therapeutic applications extend to its use as an antimalarial, antimicrobial, and anticancer agent. Its ability to interact with various biological targets makes it a promising candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of dyes, catalysts, and materials. Its stability and reactivity make it suitable for various industrial applications .
作用机制
The mechanism of action of (E)-2-cyano-3-(8-methyl-2-(piperidin-1-yl)quinolin-3-yl)acrylamide involves its interaction with specific molecular targets in the body. For example, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the nervous system, which can help alleviate symptoms of neurodegenerative diseases .
相似化合物的比较
Similar Compounds
8-Methyl-2-(piperidin-1-yl)quinoline-3-carbaldehyde: A precursor in the synthesis of (E)-2-cyano-3-(8-methyl-2-(piperidin-1-yl)quinolin-3-yl)acrylamide.
2-Chloro-6-(2-(piperidin-1-yl)ethylamino)-7H-indeno[2,1-c]quinolin-7-one oxime: A quinoline derivative with potent antimalarial activity.
Uniqueness
This compound stands out due to its unique combination of a quinoline core with a cyanoacrylamide moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in scientific research and industry.
属性
IUPAC Name |
(E)-2-cyano-3-(8-methyl-2-piperidin-1-ylquinolin-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-13-6-5-7-14-10-15(11-16(12-20)18(21)24)19(22-17(13)14)23-8-3-2-4-9-23/h5-7,10-11H,2-4,8-9H2,1H3,(H2,21,24)/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLAMTZTGCIGLW-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)N3CCCCC3)C=C(C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)N3CCCCC3)/C=C(\C#N)/C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-ethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B7717754.png)

![N-[(1-methylpiperidin-4-ylidene)amino]-2,2-diphenylacetamide](/img/structure/B7717758.png)
![N-(2-methoxyethyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B7717766.png)
![N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B7717779.png)
![1-[4-(4-Fluorophenyl)piperazin-1-YL]-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}ethan-1-one](/img/structure/B7717787.png)
![2-[N-(4-methoxyphenyl)-3,4-dimethoxybenzenesulfonamido]-N-(4-phenoxyphenyl)acetamide](/img/structure/B7717792.png)


![2-methyl-6-oxo-N-(pyridin-4-ylmethyl)-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7717816.png)

